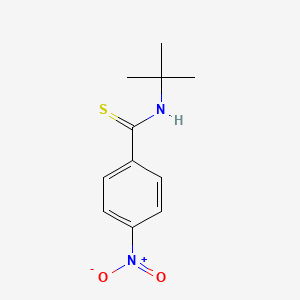

N-tert-Butyl-4-nitrothiobenzamide

Description

Properties

Molecular Formula |

C11H14N2O2S |

|---|---|

Molecular Weight |

238.31 g/mol |

IUPAC Name |

N-tert-butyl-4-nitrobenzenecarbothioamide |

InChI |

InChI=1S/C11H14N2O2S/c1-11(2,3)12-10(16)8-4-6-9(7-5-8)13(14)15/h4-7H,1-3H3,(H,12,16) |

InChI Key |

YVBWQWNFUFQNOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=S)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodologies for N Tert Butyl 4 Nitrothiobenzamide

Direct Synthetic Routes to N-tert-Butyl-4-nitrothiobenzamide

Direct synthesis involves assembling the target molecule from simpler starting materials in a process where the thioamide functionality is formed concurrently with the main molecular scaffold.

The direct formation of thioamides can be achieved through several multicomponent reactions. One of the most notable is the Kindler thioamide synthesis. This method involves a three-component condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.org For the synthesis of this compound, this would involve reacting 4-nitrobenzaldehyde (B150856) with tert-butylamine (B42293) and sulfur. Microwave-enhanced versions of the Kindler reaction have been developed to improve yields and reduce reaction times. organic-chemistry.org

Other modern, metal-free approaches have also been reported for thioamide synthesis. These include the reaction of alkynes with elemental sulfur and aliphatic amines or the decarboxylative three-component reaction of arylacetic acids, amines, and sulfur. organic-chemistry.org

Table 1: Overview of Direct Thioamidation Reactions

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Kindler Thioamide Synthesis | Aldehyde, Amine, Elemental Sulfur | A classic three-component reaction for thioamide formation. organic-chemistry.org |

| Alkyne-Sulfur-Amine Coupling | Alkyne, Elemental Sulfur, Amine | An atom-economical method for synthesizing thioamides. organic-chemistry.org |

| Decarboxylative Thioamidation | Arylacetic Acid, Amine, Sulfur | A transition-metal-free strategy for thioamide synthesis. organic-chemistry.org |

An alternative direct strategy involves the synthesis of N-tert-butylthiobenzamide first, followed by the introduction of the nitro group onto the aromatic ring. This requires a regioselective nitration process. The thioamide functional group, -C(S)NHR, is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta-position.

Therefore, direct nitration of N-tert-butylthiobenzamide would predominantly yield the 3-nitro isomer rather than the desired 4-nitro product. Achieving regioselective para-nitration on this substrate would be challenging and inefficient, making this route synthetically unviable for producing the target compound. A more logical approach is to start with a precursor that already contains the 4-nitro group, such as 4-nitrobenzonitrile (B1214597) or 4-nitrobenzoyl chloride. mdpi.comyoutube.com

Thioamides exhibit interesting stereochemical properties due to the significant double-bond character of the C-N bond, which results in a high rotational barrier. This can lead to the existence of distinct E and Z rotamers (geometric isomers). For N-substituted thioamides, the bulky nature of the substituent on the nitrogen atom can influence the preferred conformation. nih.gov

Synthesis via Precursor Modification and Derivatization

This approach is often more practical as it utilizes readily available or easily synthesized precursors that are then chemically altered to yield the final thioamide product.

The most common and straightforward method for synthesizing this compound is through the thionation of its amide analog, N-tert-Butyl-4-nitrobenzamide. nih.govchemicalbook.com This precursor is commercially available and can be synthesized efficiently. The conversion involves replacing the carbonyl oxygen atom (C=O) with a sulfur atom (C=S).

This transformation is typically accomplished using specific thionating agents. The most widely used reagents for this purpose are Lawesson's reagent and phosphorus pentasulfide (P₂S₅). The reaction involves heating the amide with the thionating agent in an anhydrous solvent such as toluene (B28343) or dioxane. These reagents are effective for a wide range of amides, including those with sensitive functional groups. chemrxiv.org

Table 2: Common Thionating Agents for Amide to Thioamide Conversion

| Reagent | Formula | Typical Conditions |

|---|---|---|

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in toluene or dioxane |

| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in pyridine (B92270) or toluene |

The precursor amide, N-tert-Butyl-4-nitrobenzamide, can be synthesized using the Ritter reaction. chemistry-reaction.com This powerful reaction forms N-alkyl amides by reacting a nitrile with a substrate that can generate a stable carbocation in the presence of a strong acid. chemistry-reaction.commissouri.edu

To produce N-tert-Butyl-4-nitrobenzamide, 4-nitrobenzonitrile is treated with a source of the tert-butyl cation. acs.orgacs.org Common sources include tert-butanol (B103910) or isobutylene (B52900) gas under strongly acidic conditions (e.g., concentrated sulfuric acid). acs.orgacs.org The mechanism involves the formation of a tert-butyl carbocation, which is then attacked by the nitrogen atom of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the desired N-tert-butyl amide. chemistry-reaction.com To improve scalability and safety, modifications using tert-butyl acetate (B1210297) as the cation source have been developed. acs.orgacs.org

Table 3: Ritter Reaction Conditions for N-tert-Butyl Amide Synthesis

| Nitrile Substrate | tert-Butyl Source | Acid Catalyst | Key Features |

|---|---|---|---|

| Aromatic/Alkyl Nitriles | tert-Butanol | H₂SO₄ | Classic Ritter conditions. acs.org |

| Aromatic/Alkyl Nitriles | Isobutylene | H₂SO₄ | Uses a gaseous reagent; potential for exotherms. acs.orgacs.org |

| Aromatic/Alkyl Nitriles | tert-Butyl Acetate | H₂SO₄ | Improved scalability and safety profile. acs.orgacs.org |

| Various Nitriles | Di-tert-butyl dicarbonate | Fe(ClO₄)₃ or Cu(OTf)₂ | Lewis acid-catalyzed, often solvent-free at room temperature. researchgate.net |

Utilizing Activated Thiobenzoylation Reagents

The direct synthesis of thioamides can be achieved through the use of activated thiobenzoylation reagents. These reagents facilitate the thioacylation of amines, providing a more direct route than the thionation of a pre-formed amide. One such class of reagents is thioacyl dithiophosphates. nih.gov These compounds react with amines to yield the desired thioamide and a water-soluble ammonium (B1175870) monothiophosphate byproduct, simplifying the purification process. nih.gov

Another approach involves the use of activated α-thioacyloxyenamides, which readily react with various amines at ambient temperatures. chemrxiv.org This method has proven effective in multi-step syntheses of complex molecules. chemrxiv.org In the context of synthesizing this compound, this strategy would involve the reaction of tert-butylamine with a corresponding activated 4-nitrothiobenzoyl species.

The general principle of these methods is to increase the electrophilicity of the thioacyl group, enabling a facile reaction with the amine nucleophile. The choice of the activating group is crucial for the reaction's success and can influence the reaction conditions and substrate scope.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction time, and the nature of the catalyst or promoter.

For many thioamide syntheses, particularly those employing traditional thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), reactions are often conducted in dry, high-boiling solvents such as toluene, xylene, or pyridine under reflux conditions. nih.gov However, newer protocols have explored more environmentally friendly and milder conditions.

A notable example is the Willgerodt-Kindler reaction, which can produce aryl thioamides. mdpi.com A catalyst-free and solvent-free version of this reaction has been developed, involving the reaction of an aryl ketone, an amine, and elemental sulfur at elevated temperatures (e.g., 100 °C). mdpi.com The reaction conditions can be further optimized; for instance, using certain acyclic amines has been shown to allow the reaction to proceed at room temperature with good to excellent yields. mdpi.com

The table below illustrates the optimization of reaction conditions for a representative thioamide synthesis, showcasing the impact of different parameters on the final yield. While this data is for a general aryl thioamide, the principles are directly applicable to the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for a General Aryl Thioamide Synthesis

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NiBr₂·DME | K₃PO₄ | Acetone/PhCF₃ | 5 | 18 | 78 |

| 2 | PC I | Na₂CO₃ | Acetone/PhCF₃ | 5 | 18 | 85 |

| 3 | None | KO-t-Bu | DMF | RT | 12 | Moderate-High |

This table is a composite representation based on general optimization strategies. mdpi.comresearchgate.net

Emerging Synthetic Methodologies for Thioamide Synthesis

Recent years have witnessed the development of novel and creative strategies for thioamide synthesis, expanding the range of accessible starting materials and reaction pathways. chemrxiv.org These emerging methodologies often offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.

One innovative approach involves the direct coupling of amino acids with a carboxylic acid activated by reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO), trichlorosilane, and diethyl dithiophosphate. chemrxiv.org This method circumvents the need to prepare aldehyde or α-keto acid starting materials. chemrxiv.org

Another strategy utilizes elemental sulfur to generate nucleophilic sulfur species that can react with imines formed from amino aldehydes and amino acids. chemrxiv.org The use of a copper complex in this process has been shown to reduce epimerization. chemrxiv.org Furthermore, methods have been developed that start from nitriles, which react with thioacetic acid in the presence of calcium hydride to afford thioamides in good yields. organic-chemistry.org

Three-component reactions are also gaining prominence. A base-mediated C=C bond cleavage of β-nitrostyrene in the presence of sulfur and an amine can produce aryl thioamides in moderate to high yields. mdpi.com Similarly, a decarboxylative strategy allows for the reaction of arylacetic acids, amines, and elemental sulfur powder without the need for a transition metal catalyst. organic-chemistry.org

Table 2: Overview of Emerging Thioamide Synthetic Methods

| Starting Material(s) | Key Reagents/Conditions | Advantages |

|---|---|---|

| α-Keto acids, Amines | Dodecanethiol-activated sulfur | Scalable, tolerates sterically hindered amino acids. chemrxiv.org |

| Nitriles | Thioacetic acid, CaH₂ | Good to excellent yields, avoids harsh reagents. organic-chemistry.org |

| β-Nitrostyrenes, Amines, Sulfur | KO-t-Bu | Three-component strategy, moderate to high yields. mdpi.com |

These modern methods provide alternative and potentially more efficient pathways for the synthesis of this compound, starting from precursors like 4-nitrobenzonitrile or 4-nitrophenylacetic acid.

Iii. Reaction Mechanisms and Chemical Reactivity of N Tert Butyl 4 Nitrothiobenzamide

Mechanistic Pathways of Thioamide Functional Group Transformations

The thioamide group is a versatile functional group that can undergo a range of transformations. nih.gov Compared to their amide analogues, thioamides are generally more reactive towards both electrophiles and nucleophiles. nih.gov This heightened reactivity is attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. nih.gov

Thioamides can be synthesized through various methods, including the thionation of amides. nih.gov One common method is the Willgerodt–Kindler reaction, which involves the three-component condensation of a carbonyl compound, an amine, and a sulfur reagent. rsc.org Mechanistically, for aldehydes, this often involves the formation of an imine intermediate, which then undergoes addition of a sulfur anion or hydrosulfide, followed by an oxidation step to yield the thioamide. mdpi.com

Transformations of the thioamide group itself are numerous. They can be converted back to amides through desulfurization reactions under oxidative or acid-base conditions. nih.gov They also serve as valuable intermediates in the synthesis of various heterocyclic compounds. mdpi.com For instance, they can react with dielectrophilic agents to form different heterocyclic rings. mdpi.com Additionally, the direct transamidation of thioamides, converting one thioamide into another, is a significant transformation, though it has historically been a challenge, especially for secondary thioamides. nih.gov Recent advancements have enabled this transformation through the activation of the thioamide bond. nih.gov

The thioamide functional group also exhibits unique spectroscopic properties. The C=S bond has a characteristic UV absorption maximum around 265 nm and an IR stretching frequency around 1120 cm⁻¹. nih.gov In ¹³C NMR spectroscopy, the thioamide carbon appears significantly downfield (200–210 ppm) compared to the corresponding amide carbon. nih.gov

Influence of the N-tert-Butyl Group on Steric and Electronic Reactivity

The N-tert-butyl group, a bulky and highly branched alkyl substituent, exerts significant steric and electronic effects on the reactivity of N-tert-Butyl-4-nitrothiobenzamide.

Steric Effects:

The primary influence of the tert-butyl group is steric hindrance. fiveable.melibretexts.org Its large size can physically block the approach of reagents to the thioamide nitrogen and the adjacent thiocarbonyl carbon. libretexts.orgmasterorganicchemistry.com This steric congestion can influence the regioselectivity and stereoselectivity of reactions. For example, in nucleophilic attack at the thiocarbonyl carbon, the bulky tert-butyl group may direct the incoming nucleophile to the less hindered face of the molecule. fiveable.me In reactions involving the nitrogen atom, the steric bulk can hinder its participation, for instance, in protonation or alkylation reactions.

The table below summarizes the impact of the tert-butyl group on steric hindrance in chemical reactions.

| Reaction Type | Effect of N-tert-Butyl Group | Reference |

| Nucleophilic Substitution | Hinders back-side approach of the nucleophile. | libretexts.org |

| Acidic Cleavage of Ethers | Increases resistance to cleavage due to steric hindrance around the ether oxygen. | fiveable.me |

| Michael Reaction | Can enhance stereoselectivity by favoring nucleophile approach from the less hindered side. | fiveable.me |

Electronic Effects:

Electronically, the tert-butyl group is generally considered to be electron-donating through an inductive effect. stackexchange.comstackexchange.com This is due to the polarization of the σ bonds, where the sp³ hybridized carbon of the tert-butyl group donates electron density to the sp² hybridized nitrogen of the thioamide. stackexchange.com This electron donation can increase the electron density on the nitrogen atom and, to some extent, the thioamide system.

Reactivity of the 4-Nitro Substituted Phenyl Ring

The 4-nitro substituted phenyl ring is a key component influencing the reactivity of this compound, primarily through its strong electron-withdrawing nature. numberanalytics.comnumberanalytics.com

The nitro group (-NO₂) deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. youtube.commsu.edu This deactivation occurs through both inductive and resonance effects. numberanalytics.comlibretexts.org

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong withdrawal of electron density from the phenyl ring through the σ-bond framework. numberanalytics.comlibretexts.org

Resonance Effect: The nitro group can delocalize the π-electrons of the aromatic ring onto its own atoms, creating a positive charge within the ring and further reducing its electron density. numberanalytics.comlibretexts.org

This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. msu.edu When electrophilic substitution is forced to occur, the nitro group acts as a meta-director, guiding the incoming electrophile to the positions meta to itself. youtube.com

Conversely, the electron-deficient nature of the 4-nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . numberanalytics.comlibretexts.org For SNAr to occur, two main conditions must be met: the presence of a good leaving group on the aromatic ring and strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com The nitro group is particularly effective at stabilizing this intermediate, especially when positioned ortho or para to the leaving group, as it can delocalize the negative charge through resonance. libretexts.orgyoutube.com While the thioamide group itself is not a typical leaving group in this context, the presence of the nitro group significantly increases the electrophilicity of the aromatic ring, making it a potential site for nucleophilic attack under certain conditions.

The table below summarizes the effects of the 4-nitro group on the reactivity of the phenyl ring.

| Reaction Type | Effect of 4-Nitro Group | Consequence | Reference |

| Electrophilic Aromatic Substitution | Strong deactivation | Decreased reaction rate, meta-directing | youtube.commsu.edu |

| Nucleophilic Aromatic Substitution | Strong activation | Increased susceptibility to nucleophilic attack, stabilization of Meisenheimer complex | numberanalytics.comlibretexts.org |

Oxidative and Reductive Transformations of this compound

The presence of both a thioamide and a nitro group provides multiple sites for oxidative and reductive transformations in this compound.

The sulfur atom of the thioamide group is susceptible to oxidation. The oxidation of thiobenzamides can proceed through a stepwise mechanism, often involving the formation of reactive intermediates. nih.gov The initial oxidation product is typically the S-oxide (a sulfine), which can be further oxidized to the S-dioxide (a sulfene). nih.gov

The S-oxidation of thioamides can be carried out by various oxidizing agents. For example, the oxidation of thiobenzamide (B147508) with reagents like N-chlorosuccinimide can lead to the formation of α-thio-β-chloroacrylamides through a proposed chlorosulfonium ion intermediate. researchgate.net In biological systems, the oxidation of thiobenzamides can be catalyzed by enzymes such as the FAD-containing monooxygenase. nih.gov

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, with the most common product being an amine. numberanalytics.comwikipedia.org The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. numberanalytics.com

A wide range of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org

Metal/Acid Systems: Such as iron in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂). wikipedia.org

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also effective. wikipedia.org

The choice of reducing agent can sometimes allow for chemoselective reduction. For instance, in a molecule containing multiple reducible functional groups, it may be possible to selectively reduce the nitro group while leaving the other groups intact. stackexchange.com The reduction mechanism depends on the reagent used. Catalytic hydrogenation involves the adsorption of the nitro compound onto the catalyst surface and subsequent hydrogen transfer. numberanalytics.com Chemical reductions typically involve electron transfer from the reducing agent to the nitro group. numberanalytics.com

Under milder conditions, the reduction of a nitro group can be stopped at intermediate stages, leading to the formation of hydroxylamines or azo compounds. wikipedia.org For example, treatment of nitroarenes with excess zinc metal can lead to N,N'-diarylhydrazines. wikipedia.org

Cycloaddition and Condensation Reactions Involving the Thioamide Moiety

The thioamide functional group can participate in both cycloaddition and condensation reactions, leading to the formation of various heterocyclic systems.

Cycloaddition Reactions:

The C=S double bond of the thioamide can act as a dienophile or a dipolarophile in cycloaddition reactions. Thioamides, particularly those bearing electron-withdrawing groups, can react with benzynes in a [3+2]-cycloaddition fashion, behaving as a pseudo-1,3-dipole. fao.org Thioacylketen thioacetals have been shown to undergo 1,4-cycloaddition with electron-deficient olefins and 1,2-cycloaddition with reagents like tetracyanoethylene. rsc.org The reactivity in these reactions is influenced by the electronic nature of the substituents on the thioamide.

Condensation Reactions:

Thioamides can undergo condensation reactions with various electrophiles to form heterocyclic compounds. A notable example is the condensation of thioamides with 2-aminothiophenols to synthesize benzothiazoles. tandfonline.com This reaction typically proceeds under acidic catalysis. tandfonline.com Thioamides can also condense with themselves or other thio-compounds. For instance, the condensation of thiobenzamides in the presence of dimethyl sulfoxide (B87167) and an acid can produce 1,2,4-thiadiazole (B1232254) derivatives. rsc.org The proposed mechanism for this reaction involves the formation of an N-halogenated thioamide as a key intermediate in the rate-determining step. rsc.org

The reactivity of the thioamide in condensation reactions is enhanced by the presence of electron-donating groups on the thioamidic group. rsc.org

Formation of Thiazole (B1198619) Rings and Other Nitrogen-Containing Heterocycles

This compound serves as a valuable synthon in the construction of various nitrogen-containing heterocycles, most notably thiazoles. The presence of the thioamide moiety (a sulfur and a nitrogen atom connected to the same carbon) provides the necessary atoms for the formation of these ring systems. researchgate.netorganic-chemistry.org

Formation of Thiazole Rings:

The most common method for synthesizing thiazole rings from thioamides is the Hantzsch thiazole synthesis. nih.govmdpi.com This reaction involves the condensation of a thioamide with an α-haloketone. In the case of this compound, the reaction would proceed with an α-haloketone (e.g., α-bromoacetophenone) to yield a 2-(tert-butylamino)-4-substituted-thiazole derivative.

The proposed mechanism for the Hantzsch synthesis involving this compound is as follows:

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate. isres.org

Cyclization: Subsequent intramolecular cyclization occurs through the attack of the thioamide nitrogen onto the carbonyl carbon of the ketone.

Dehydration: The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.

The general reaction can be depicted as:

R' = tert-Butyl

Ar = 4-nitrophenyl

R'' = Substituent from the α-haloketone

X = Halogen (e.g., Br, Cl)

The reaction is typically carried out in a suitable solvent, and the rate can be influenced by the nature of the reactants and the reaction conditions. nih.gov

Formation of Other Nitrogen-Containing Heterocycles:

Thioamides, including this compound, are versatile precursors for other nitrogen-containing heterocycles such as thiadiazoles and triazoles.

1,2,4-Thiadiazoles: Symmetrically substituted 1,2,4-thiadiazoles can be synthesized through the oxidative dimerization of thioamides. mdpi.comisres.org This process involves the formation of a C-N and a C-S bond. For this compound, this would lead to a 3,5-bis(4-nitrophenyl)-1,2,4-thiadiazole with the tert-butyl groups being eliminated. Unsymmetrical 1,2,4-thiadiazoles can also be prepared through various synthetic strategies. researchgate.net

1,3,4-Thiadiazoles: These can be synthesized from thioamides via cyclization reactions with various reagents, such as acyl hydrazides. organic-chemistry.org

1,2,4-Triazoles: N-substituted thioamides can be condensed with hydrazides to form 4H-1,2,4-triazoles. researchgate.netcapes.gov.br This reaction provides a pathway to highly substituted triazole derivatives.

The following table summarizes the formation of different heterocycles from a generic N-substituted thioamide, which is applicable to this compound.

| Starting Thioamide | Reagent(s) | Heterocyclic Product | General Reaction Scheme |

| This compound | α-Haloketone | 2-(tert-Butylamino)thiazole | Hantzsch Thiazole Synthesis |

| This compound | Oxidizing Agent | 3,5-Disubstituted-1,2,4-thiadiazole | Oxidative Dimerization |

| This compound | Hydrazide | 3,4,5-Trisubstituted-4H-1,2,4-triazole | Condensation Reaction |

Studies on Structure-Reactivity Relationships in Thiobenzamide Systems

The reactivity of this compound in cyclization reactions is governed by the interplay of electronic and steric effects of its substituents.

Electronic Effects of the Nitro Group:

The 4-nitro group is a strong electron-withdrawing group, which significantly influences the electronic distribution within the molecule. This has several consequences for the reactivity of the thioamide:

Increased Electrophilicity of the Thioamide Carbon: The nitro group withdraws electron density from the benzene (B151609) ring and, by extension, from the thioamide functional group. This makes the thioamide carbon more electrophilic and potentially more susceptible to nucleophilic attack.

Increased Acidity of the N-H Proton (if present): In primary and secondary thioamides, the electron-withdrawing nature of the nitro group can increase the acidity of the proton on the nitrogen atom, which can be a factor in base-catalyzed reactions.

Activation towards Cyclization: In many cyclization reactions, the electron-withdrawing nature of the nitro group can activate the thiobenzamide for the desired transformation. researchgate.net For instance, in the Hantzsch synthesis, the increased electrophilicity of the thioamide carbon can facilitate the initial reaction with the α-haloketone.

Steric Effects of the N-tert-Butyl Group:

The N-tert-butyl group is a bulky substituent that exerts a significant steric hindrance around the nitrogen atom and the thioamide functional group. nih.gov This steric bulk can have a profound impact on the reaction rates and, in some cases, the reaction pathway itself.

Hindrance to Nucleophilic Attack: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the thioamide carbon. This can slow down reactions that require such an attack.

Influence on Conformational Preferences: The size of the tert-butyl group can influence the preferred conformation of the molecule, which in turn can affect its reactivity in cyclization reactions where a specific geometry is required for the transition state.

Potential for Alternative Reaction Pathways: In some cases, severe steric hindrance may favor alternative reaction pathways or prevent a reaction from occurring altogether. For example, in reactions where the nitrogen atom acts as a nucleophile, the tert-butyl group can significantly reduce its nucleophilicity due to steric shielding.

The following table provides a qualitative summary of the influence of the substituents on the reactivity of this compound in the context of heterocyclic synthesis.

| Substituent | Effect | Influence on Reactivity in Cyclization Reactions |

| 4-Nitro Group | Strong Electron-Withdrawing | - Increases electrophilicity of the thioamide carbon.- Activates the molecule towards nucleophilic attack.- Generally enhances reaction rates. |

| N-tert-Butyl Group | Bulky, Steric Hindrance | - Hinders the approach of reagents to the thioamide group.- Can decrease reaction rates due to steric shielding.- May influence the regioselectivity of reactions. |

Iv. Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of each atom.

¹H NMR Spectroscopy:

In ¹H NMR spectroscopy of the analogous N-tert-Butyl-4-nitrobenzamide, distinct signals are observed that correspond to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region, a consequence of their coupling to adjacent protons. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region of the spectrum. The N-H proton of the amide group is also observable, often as a broad singlet.

For N-tert-Butyl-4-nitrothiobenzamide, similar patterns are expected. However, the replacement of the carbonyl oxygen with sulfur is known to influence the electronic environment of the entire molecule. This can lead to slight shifts in the proton resonances. The greater polarizability of the C=S bond compared to the C=O bond can affect the shielding of nearby protons.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For N-tert-Butyl-4-nitrobenzamide, the spectrum would show signals for the carbonyl carbon, the carbons of the tert-butyl group (both the quaternary carbon and the methyl carbons), and the carbons of the 4-nitrophenyl group.

A key and significant difference is anticipated in the ¹³C NMR spectrum of this compound, particularly for the thiocarbonyl carbon (C=S). The thiocarbonyl carbon resonance is characteristically found significantly downfield (at a higher ppm value) compared to the carbonyl carbon (C=O) of the corresponding amide, often by as much as 30 ppm or more. nih.gov This substantial downfield shift is a hallmark of the C=S group and serves as a definitive diagnostic marker for the presence of a thioamide.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| tert-Butyl (CH₃) | ~1.5 | ~29 | Singlet in ¹H NMR. |

| tert-Butyl (quaternary C) | - | ~52 | |

| Aromatic (CH ortho to C=S) | ~7.9-8.1 | ~128-130 | Doublet in ¹H NMR. |

| Aromatic (CH ortho to NO₂) | ~8.2-8.4 | ~124-126 | Doublet in ¹H NMR. |

| Aromatic (C-NO₂) | - | ~149-151 | |

| Aromatic (C-C=S) | - | ~140-142 | |

| N-H | ~6.0-6.5 | - | Broad singlet in ¹H NMR. |

| C=S | - | ~195-205 | Significantly downfield shift compared to C=O. nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of N-tert-Butyl-4-nitrobenzamide would prominently feature a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other key absorptions would include the N-H stretch, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.

In contrast, the IR spectrum of this compound will lack the strong C=O stretching band. Instead, the C=S stretching vibration will be observed. The C=S stretch is generally weaker than the C=O stretch and appears at a lower frequency, typically in the range of 1050-1250 cm⁻¹. nih.gov This region, however, can be complex due to coupling with other vibrations. The N-H stretching vibration in thioamides is often observed at a slightly lower frequency compared to amides, indicating a difference in the nature of the N-H bond. The characteristic absorptions for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the aromatic ring will still be present.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the C=S stretching vibration, while weak in the IR, can sometimes give a more distinct signal in the Raman spectrum. The symmetric stretching vibration of the nitro group is often a strong and easily identifiable band in the Raman spectrum. Aromatic ring vibrations also typically produce strong Raman signals.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Thioamide | C=S stretch | 1050 - 1250 nih.gov | 1050 - 1250 | Medium to Weak (IR), Variable (Raman) |

| Amine | N-H stretch | 3200 - 3400 | 3200 - 3400 | Medium |

| Nitro | Asymmetric NO₂ stretch | ~1520 | ~1520 | Strong (IR) |

| Nitro | Symmetric NO₂ stretch | ~1340 | ~1340 | Strong (IR), Strong (Raman) |

| Aromatic | C-H stretch | >3000 | >3000 | Medium to Weak |

| Aromatic | Ring vibrations | 1400 - 1600 | 1400 - 1600 | Medium to Strong |

| tert-Butyl | C-H stretch | 2850 - 3000 | 2850 - 3000 | Strong |

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound, which must match the calculated mass based on its elemental composition (C₁₁H₁₄N₂O₂S). This provides unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the bond between the thiocarbonyl carbon and the aromatic ring, or the bond between the thiocarbonyl carbon and the nitrogen atom.

Loss of the tert-butyl group: A prominent fragmentation pathway would be the loss of the stable tert-butyl cation or radical, leading to a significant peak in the spectrum.

Fragmentation of the nitrophenyl group: The nitro group can also undergo characteristic fragmentation, such as the loss of NO or NO₂.

The fragmentation pattern of the thioamide will differ from its amide analog due to the different bond strengths and electronic properties of the C=S versus the C=O group.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O₂S |

| Calculated Exact Mass | [To be calculated based on isotopic masses] |

| Major Fragment Ions (m/z) | Fragments corresponding to the loss of: - tert-butyl group - Thiocarbonyl group - Nitro group |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

For crystalline solids, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. The C=S bond length is expected to be significantly longer than a C=O bond. nih.gov

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the N-H group and potential interactions involving the sulfur atom and the nitro group.

This detailed structural information is crucial for understanding the steric and electronic properties of the molecule and for rationalizing its physical and chemical behavior.

Interactive Data Table: Predicted Solid-State Structural Parameters for this compound from X-ray Diffraction

| Parameter | Predicted Value/Observation |

| C=S Bond Length | ~1.6 - 1.7 Å nih.gov |

| C-N Bond Length | Shorter than a typical C-N single bond due to resonance |

| Molecular Conformation | Planarity of the thioamide and aromatic groups, orientation of the tert-butyl group |

| Crystal Packing | Presence of intermolecular hydrogen bonds (N-H···S or N-H···O) |

V. Computational Chemistry and Theoretical Modeling of N Tert Butyl 4 Nitrothiobenzamide

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sapub.org It is based on proving that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. DFT is widely used due to its favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. youtube.com Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) that describes the atomic orbitals. researchgate.net

A fundamental application of DFT is geometry optimization, a process that locates the minimum energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. This involves calculating forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. For N-tert-Butyl-4-nitrothiobenzamide, this would determine the precise bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis, a key part of this process, explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Key rotations in this compound include the rotation around the C(aryl)-C(thioacyl) bond and the C(thioacyl)-N bond. The barrier to rotation around the C-N thioamide bond is of particular interest. Theoretical studies on similar molecules have shown that the rotational barrier in thioamides is significantly larger than in their corresponding amide analogues. researchgate.net This is attributed to a greater double-bond character, which enhances the planarity of the thioamide group.

The bulky tert-butyl group introduces steric hindrance, which will significantly influence the preferred conformation around the C-N bond. DFT calculations can quantify the energy differences between various conformers to identify the most stable isomer.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

This table presents hypothetical data based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Lengths | C=S | ~1.65 Å | Carbon-Sulfur double bond in the thioamide group. |

| C-N | ~1.35 Å | Thioamide Carbon-Nitrogen bond, showing partial double bond character. | |

| N-C(tert-butyl) | ~1.48 Å | Nitrogen to tert-butyl carbon single bond. | |

| C(aryl)-C(thioacyl) | ~1.50 Å | Single bond connecting the phenyl ring to the thioamide group. | |

| N-O (nitro) | ~1.22 Å | Bonds within the nitro group. | |

| Bond Angles | S=C-N | ~124° | Angle within the planar thioamide core. |

| C-N-C | ~125° | Angle around the thioamide nitrogen, influenced by the tert-butyl group. | |

| O-N-O (nitro) | ~125° | Angle within the nitro group. |

DFT calculations provide detailed information about the electronic structure of a molecule. This includes the analysis of molecular orbitals and the distribution of electron density.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be primarily localized over the electron-rich thioamide moiety, particularly the sulfur and nitrogen atoms. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group.

Charge Distribution: Understanding how charge is distributed across the atoms in a molecule is crucial for interpreting its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. In this compound, the sulfur atom is expected to carry a partial negative charge, making it a potential site for electrophilic attack. The nitrogen of the nitro group would have a positive charge, while its oxygen atoms would be negatively charged.

Table 2: Predicted NBO Charge Distribution for Key Atoms (Hypothetical Data)

This table shows a hypothetical charge distribution based on the known electronic effects of the functional groups.

| Atom | Functional Group | Predicted NBO Charge (a.u.) | Electronic Role |

| S | Thioamide | -0.45 | Nucleophilic center, electron-rich |

| N (Amide) | Thioamide | -0.50 | Electron-donating into the thioamide system |

| C (Thioacyl) | Thioamide | +0.60 | Electrophilic center, electron-deficient |

| N (Nitro) | Nitro Group | +0.85 | Strongly electron-withdrawing |

| O (Nitro) | Nitro Group | -0.65 | Nucleophilic centers, electron-rich |

Reactivity Prediction using Frontier Molecular Orbital (FMO) and Fukui Function Analyses

Beyond a qualitative assessment from HOMO/LUMO plots, computational chemistry offers quantitative tools to predict molecular reactivity.

Fukui Function Analysis: The Fukui function, f(r), is a local reactivity descriptor derived from DFT that identifies which atoms within a molecule are most susceptible to a specific type of attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. Condensed Fukui functions simplify this by providing a value for each atomic site:

f+ : Indicates reactivity towards a nucleophilic attack (electron acceptance). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f- : Indicates reactivity towards an electrophilic attack (electron donation). The site with the highest f- value is the most probable site for electrophilic attack.

f0 : Predicts reactivity towards a radical attack.

For this compound, Fukui analysis would likely predict that the thioamide sulfur atom has the highest f- value, confirming it as the primary site for electrophilic attack. The carbon atom of the thioamide group and carbons in the nitrophenyl ring would be expected to have high f+ values, marking them as susceptible to nucleophilic attack. researchgate.net

Table 3: Illustrative Condensed Fukui Function Indices (f⁻) for Electrophilic Attack (Hypothetical Data)

| Atom | Predicted f⁻ Value | Rank for Electrophilic Attack |

| S (Thioamide) | 0.45 | 1 |

| N (Amide) | 0.25 | 2 |

| C4 (Aryl, para to NO₂) | 0.08 | 3 |

Simulation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation. This involves identifying all reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is an energy maximum along the reaction coordinate and represents the activation energy barrier that must be overcome for the reaction to proceed.

For this compound, one could simulate its behavior in various reactions. For instance, in an S-alkylation reaction, where an alkyl halide attacks the sulfur atom, DFT could be used to:

Optimize the geometries of the reactants (thioamide and alkyl halide).

Locate the transition state structure, where the S-C bond is partially formed and the C-halide bond is partially broken.

Calculate the activation energy (the energy difference between the TS and the reactants).

Optimize the geometry of the final product.

By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectra, which can then be compared with experimental results to validate the computed structure.

Vibrational Spectroscopy (FT-IR, FT-Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule. These correspond to the fundamental vibrational modes (stretching, bending, etc.) that are active in Infrared (IR) and Raman spectroscopy. The calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations in the method. A good agreement between the scaled theoretical spectrum and the experimental one provides strong evidence that the computed geometry is correct. nih.gov Key predicted vibrations for this compound would include the C=S stretch, N-H stretch, and the symmetric and asymmetric stretches of the NO₂ group.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule by exciting an electron from an occupied orbital to an unoccupied one. researchgate.net The calculated transition energies and oscillator strengths can be used to simulate the UV-Visible absorption spectrum. For this molecule, the main electronic transitions would likely involve π→π* transitions within the aromatic system and n→π* transitions involving the lone pairs on the sulfur and nitro-group oxygen atoms.

Table 4: Predicted Characteristic Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Thioamide | ~3350 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100 |

| NO₂ Asymmetric Stretch | Nitro Group | ~1550 |

| NO₂ Symmetric Stretch | Nitro Group | ~1345 |

| C=S Stretch | Thioamide | ~850 |

Vi. Research Applications and Broader Scientific Context of N Tert Butyl 4 Nitrothiobenzamide

Application as Building Blocks in Organic Synthesis

The thioamide functional group is a versatile synthon in organic chemistry, prized for its unique reactivity compared to its oxygen analog, the amide. This reactivity allows N-tert-Butyl-4-nitrothiobenzamide to serve as a valuable starting material for constructing more complex molecular architectures.

Thioamides are well-established precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, which are scaffolds of numerous pharmaceuticals and biologically active molecules. nih.govencyclopedia.pub A primary application of thioamides like this compound is in the Hantzsch thiazole (B1198619) synthesis, one of the most fundamental methods for constructing the thiazole ring. nih.govresearchgate.net

In this reaction, a thioamide condenses with an α-halocarbonyl compound. The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen, which is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. encyclopedia.pubresearchgate.net The use of this compound in such a synthesis would yield a thiazole substituted with a 4-nitrophenyl group at the 2-position. This specific substitution pattern could be leveraged for further functionalization or to modulate the electronic properties of the final molecule.

Table 1: General Scheme for Hantzsch Thiazole Synthesis Using a Thioamide

| Reactant 1 | Reactant 2 | Conditions | Product |

| Thioamide | α-Haloketone | Base, Heat | 2,4-Disubstituted Thiazole |

Beyond thiazoles, the thioamide group can participate in cycloaddition reactions and serve as a precursor for other heterocycles like thiadiazoles, making this compound a potentially versatile building block. scispace.com

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries and ligands are of paramount importance. While this compound is itself achiral, its functional group is relevant to this field. Thioamides can be incorporated into chiral molecules that act as ligands for metal catalysts. researchgate.netscilit.com

The sulfur and nitrogen atoms of the thioamide moiety can coordinate to a metal center, and if the ligand backbone is chiral, it can create a chiral environment around the metal. scispace.com This environment can direct the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer over the other. Research on thioamide-containing pincer ligands has demonstrated their potential in catalysis. scilit.com Furthermore, the development of methods for synthesizing chiral thioamides and thiopeptides highlights their growing importance in creating stereochemically complex molecules. acs.orgnih.gov Based on these principles, derivatives of this compound could be designed to function as chiral ligands in various metal-catalyzed asymmetric transformations.

Contributions to Materials Science Research

The exploration of organic molecules for advanced materials is a rapidly growing field. While specific research focusing on this compound in materials science is limited, its structural components suggest potential areas of investigation.

Organic molecules with extended π-systems and heteroatoms are widely studied for their potential use in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 4-nitrophenyl group in this compound is strongly electron-withdrawing, and the thioamide group also possesses distinct electronic characteristics. These features could be exploited in the design of new conductive polymers or charge-transfer materials. Thioamide derivatives, in a broader sense, have been noted for their utility as stabilizers in polyolefins, indicating their ability to interact with and modify the properties of polymeric materials. scispace.com

The development of molecule-based magnets is a frontier in materials science. This often involves designing organic radicals or metal-organic frameworks where unpaired electron spins can interact. While this compound is not a radical, the nitroaromatic group is a well-known component in charge-transfer complexes that can exhibit magnetic properties. Future research could explore the synthesis of metal complexes using this compound as a ligand or its reduction to form radical anions to investigate potential magnetic interactions.

Mechanistic Probes in Biochemical and Chemical Biology Research

One of the most sophisticated applications of thioamides is their use as minimally invasive probes to study the structure, dynamics, and function of biological macromolecules, particularly proteins. rsc.orgnih.gov The substitution of a single oxygen atom in a peptide's amide bond with a sulfur atom to create a thioamide introduces a sensitive spectroscopic handle with minimal structural perturbation. acs.org

When incorporated into a peptide or protein sequence, the thioamide can act as an effective fluorescence quencher. rsc.orgrsc.org Its quenching ability works through two primary mechanisms depending on the paired fluorophore: Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PET). rsc.orgnih.gov This property allows researchers to monitor dynamic processes like protein folding, misfolding, and conformational changes in real-time. rsc.orgacs.org By placing a fluorophore at one position and a thioamide at another, the distance-dependent quenching provides precise information about the protein's structural fluctuations. nih.gov Although research has primarily focused on thioamide-containing amino acids, the fundamental photophysical properties of the thioamide group in this compound are the basis for this application.

Table 2: Application of Thioamides as Biochemical Probes

| Application Area | Principle | Key Finding |

| Protein Folding | Fluorescence Quenching (FRET/PET) | Thioamides act as minimally-perturbing probes to measure intramolecular distances and track conformational changes. rsc.orgacs.org |

| Enzyme Assays | Fluorescence Turn-on Probes | Cleavage of a peptide containing a fluorophore/thioamide pair can lead to a change in fluorescence, enabling protease activity monitoring. nih.gov |

| Protein Stability | Conformational Stabilization | Thioamide substitution can sometimes enhance resistance to enzymatic degradation and stabilize specific peptide conformations. nih.govnih.gov |

Studies on Covalent Modification Pathways and Molecular Interactions

The thioamide functional group is a key player in the covalent modification of biological and synthetic molecules. nih.gov Unlike its amide counterpart, the thioamide is more nucleophilic and can also act as a better hydrogen bond donor, while its sulfur atom is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.gov These properties make this compound a candidate for studies involving covalent modification and specific molecular interactions.

Thioamides can engage in covalent bond formation through various chemical pathways. The sulfur atom of the thioamide can act as a nucleophile, participating in reactions with electrophiles. This reactivity has been harnessed in the synthesis of complex molecules and in the modification of peptides and proteins. nih.gov The increased acidity of the N-H proton in thioamides compared to amides also facilitates different types of chemical transformations. nih.gov

The molecular interactions of this compound are dictated by its constituent parts. The nitro group, being strongly electron-withdrawing, can participate in charge-transfer interactions and influence the electronic properties of the aromatic ring. The bulky tert-butyl group can introduce steric constraints, which can be exploited to control the selectivity of reactions and molecular recognition events.

Table 1: Comparison of Key Properties of Amides and Thioamides

| Property | Amide (C=O) | Thioamide (C=S) | Implication for this compound |

| Bond Strength | Higher (~170 kcal/mol) | Lower (~130 kcal/mol) nih.gov | The C=S bond is more readily modified. |

| N-H Acidity | Lower | Higher (ΔpKa ≈ -6) nih.gov | The N-H proton is more easily removed, facilitating certain reactions. |

| Hydrogen Bond Donating Ability | Good | Better nih.gov | Can form stronger hydrogen bonds with acceptor groups. |

| Hydrogen Bond Accepting Ability | Strong | Weaker nih.gov | Influences intermolecular and intramolecular interactions. |

| Nucleophilicity/Electrophilicity | Less reactive | More reactive with both nucleophiles and electrophiles nih.gov | Can participate in a wider range of covalent modification reactions. |

Redox Chemistry of Nitro-Substituted Thioamides for Advanced Applications

The presence of a nitro group on the aromatic ring of this compound introduces a rich redox chemistry. Nitroaromatic compounds are known to undergo reduction to form various intermediates, such as nitroso, hydroxylamino, and amino derivatives. This redox activity is central to the mechanism of action of several biologically active molecules. The reduction of the nitro group can generate reactive oxygen species, which can have cytotoxic effects.

In the context of this compound, the interplay between the redox-active nitro group and the thioamide functionality could lead to novel applications. For instance, the reduction of the nitro group could be coupled to the oxidation or other transformations of the thioamide, potentially leading to the development of redox-responsive materials or therapeutic agents. The specific redox potential of this compound would be influenced by the electronic effects of the thioamide and tert-butyl groups.

Table 2: Potential Redox States of the Nitro Group in this compound

| Redox State | Functional Group | Potential Significance |

| Initial State | Nitro (-NO₂) | Electron-withdrawing, can participate in redox cycling. |

| Intermediate | Nitroso (-NO) | Reactive species, can interact with biological molecules. |

| Intermediate | Hydroxylamino (-NHOH) | Can be further oxidized or reduced. |

| Final Product | Amino (-NH₂) | Alters the electronic properties and potential biological activity of the molecule. |

Future Directions and Emerging Research Avenues in Thioamide Chemistry

The field of thioamide chemistry is continually evolving, with several exciting research directions emerging. These include the development of new synthetic methods for accessing thioamides, the exploration of their unique reactivity in catalysis and materials science, and their application in chemical biology and drug discovery. mdpi.com

This compound and related structures are well-suited for investigation within these emerging areas. Key future directions where this compound could play a role include:

Development of Novel Catalytic Systems: The ability of the thioamide sulfur to coordinate to metal centers could be exploited in the design of new catalysts. The electronic properties of the nitro-substituted aromatic ring could be tuned to modulate the catalytic activity.

Design of "Smart" Materials: The redox-responsive nature of the nitro group, combined with the unique properties of the thioamide, could be used to create materials that change their properties (e.g., color, fluorescence, conductivity) in response to specific stimuli.

Probes for Chemical Biology: The distinct spectroscopic signatures of thioamides and their ability to participate in specific molecular interactions make them valuable tools for studying biological processes. This compound could be developed as a probe for studying enzymatic pathways or cellular redox environments.

Medicinal Chemistry and Drug Discovery: Thioamides are known to exhibit a range of biological activities. The combination of the thioamide and nitro functionalities in this compound presents an opportunity to explore new therapeutic applications, for example, as antimicrobial or anticancer agents, leveraging the established bioactivity of nitroaromatic compounds.

The continued exploration of the fundamental chemistry and applications of this compound and other tailored thioamides promises to open up new avenues in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-Butyl-4-nitrothiobenzamide, and which spectroscopic methods are essential for structural validation?

- Methodological Answer : Synthesis typically involves sequential functionalization: (1) introduction of the tert-butyl group via alkylation of 4-nitrothiobenzamide precursors, (2) nitration at the para position, and (3) thiobenzamide formation through thiolation. Key characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and tert-butyl steric effects.

- GC/MS to verify molecular ion peaks and assess purity (e.g., fragmentation patterns at m/z 250–300) .

- Elemental analysis to validate stoichiometry (C, H, N, S percentages).

Q. How can researchers optimize purification of this compound, and what chromatographic techniques are most effective?

- Methodological Answer :

- Recrystallization : Use tert-butanol or ethyl acetate for high-yield crystallization, leveraging the tert-butyl group’s hydrophobicity.

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) gradients resolves nitro-thiobenzamide derivatives.

- HPLC-PDA : For trace impurity detection (e.g., unreacted nitro precursors), use C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic factors govern the reactivity of the nitro and thiobenzamide groups in nucleophilic substitution reactions?

- Methodological Answer :

- Nitro group : Acts as a strong electron-withdrawing group, activating the benzene ring for nucleophilic aromatic substitution (NAS). Computational studies (DFT) predict charge distribution and transition-state geometries .

- Thiobenzamide : Participates in tautomerism (thione-thiol), influencing redox behavior. Electrochemical analysis (cyclic voltammetry) quantifies thiol/disulfide equilibria under varying pH .

- Experimental Design : Combine kinetic studies (UV-Vis monitoring of substitution rates) with DFT calculations (e.g., Gaussian09) to map activation barriers .

Q. How does the tert-butyl group impact the compound’s photostability, and what accelerated degradation models predict environmental persistence?

- Methodological Answer :

- Photolysis studies : Expose to UV-C (254 nm) in aqueous/organic solvents, monitor degradation via LC-MS. The tert-butyl group reduces ring reactivity but may enhance hydrophobic aggregation in aqueous media .

- QSAR modeling : Use logP and Hammett constants to correlate substituent effects with half-life (e.g., EPI Suite software).

- Degradation products : Identify nitroso derivatives or sulfonic acids via high-resolution MS/MS .

Data Contradiction & Validation

Q. When solubility studies report conflicting results in polar solvents (e.g., DMSO vs. methanol), how should researchers reconcile discrepancies?

- Methodological Answer :

- Orthogonal methods :

Dynamic light scattering (DLS) : Detect aggregates in methanol that may falsely lower solubility.

Saturation shake-flask assay : Measure equilibrium solubility at 25°C with HPLC quantification .

Computational solubility prediction : Compare COSMO-RS simulations with experimental data to identify solvent-solute interactions .

- Variables to scrutinize : Purity (≥97% by GC/MS), temperature control, and equilibration time (24–72 hrs) .

Q. If biological assays show inconsistent inhibition activity, what experimental variables require re-evaluation?

- Methodological Answer :

- Purity validation : Ensure no trace impurities (e.g., tert-butyl alcohol) via ¹H NMR and LC-MS .

- Assay conditions :

- pH-dependent tautomerism of thiobenzamide may alter binding affinity (test at pH 5.0–8.0).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of fluorescence/pH artifacts .

- Cell-line specificity : Compare results across multiple models (e.g., HEK293 vs. HeLa) to rule out off-target effects.

Methodological Best Practices

- Synthetic Reproducibility : Document tert-butyl precursor sources (e.g., CAS 77152-97-7 for analogous intermediates) and reaction atmospheres (N₂ vs. air) .

- Data Reporting : Align with academic writing frameworks: state limitations (e.g., DFT approximation errors) and specify software versions (Gaussian, EPI Suite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.